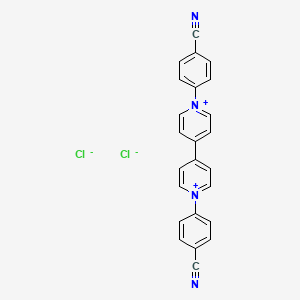

1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride

Descripción general

Descripción

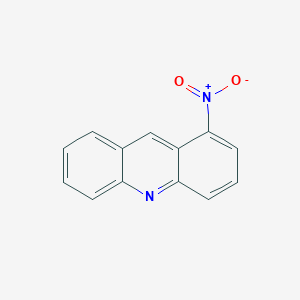

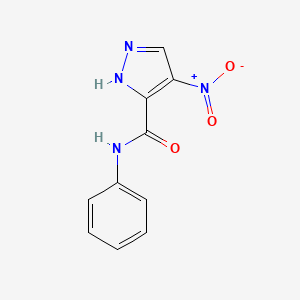

1,1’-Bis(4-cyanophenyl)-4,4’-bipyridin-1-ium dichloride is a chemical compound with the formula C₂₄H₁₆Cl₂N₄ . It is used in the synthesis of porous polyelectrolyte frameworks .

Synthesis Analysis

Li et al. synthesized the viologen-based cationic COF (PC-COF) using 1,3,5-tris(4-aminophenyl)benzene (TAPB) as a knot and 1,1-bis(4-formylphenyl)-4,4′-bipyridinium dichloride (BFBP 2+ ·2Cl −) as a strut .Chemical Reactions Analysis

The compound has been used in the synthesis of porous polyelectrolyte frameworks . In 2017, Coskun et al. reported bipyridinium-based charged covalent triazine frameworks for carbon dioxide capture and conversion .Physical And Chemical Properties Analysis

The compound has a molecular weight of 431.31 g/mol . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Crystal Structure and Packing

1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride demonstrates interesting crystal packing behaviors. It exhibits hydrogen bonding, π-stacking, and Cl−-anion–π interactions, particularly in combination with various anions such as phosphate and chloride. These interactions are crucial in the crystal packing of positively charged aromatic nitrogen heterocycles (Dorn, Janiak, & Abu-Shandi, 2005).

Electrochemical Characteristics

The compound displays significant electrochemical characteristics when synthesized as a part of novel bis(terpyridine) with π−conjugated phenyl viologen. It shows strong absorption and fluorescence in UV and visible wavelength ranges, making it a potential candidate for electrochromic applications (Qian, Yang, & Wang, 2020).

Photochromic and Photoluminescent Properties

This compound is also notable for its photochromic behavior in coordination polymers, which is attributed to different charge distributions in its ligands. Such properties are valuable for applications in materials science, particularly in the development of light-responsive materials (Liu, Xia, Teng, He, Cheng, & Huang, 2017).

Supramolecular Aggregation

In the context of supramolecular chemistry, this compound forms interesting aggregation patterns. It is known to form molecular ladders and three-dimensional frameworks through hydrogen bonding and other weak interactions, which are significant in the study of molecular assembly (Iyere, Boadi, Atwood, & Parkin, 2003).

Photoluminescence and UV Probing

The compound is also involved in the formation of photochromic materials that show excellent photoluminescent properties. These materials can be used as ultraviolet detectors and have potential in inkless and erasable printing applications, showcasing the versatility of this compound in practical applications (Ying, Jin, Sun, Tian, & Wang, 2021).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

It is known that the compound can undergo cyano cyclotrimerization in the presence of zncl2 via an ionothermal method . This process results in the production of a viologen-containing CTF .

Biochemical Pathways

The compound’s ability to undergo cyano cyclotrimerization suggests it may influence pathways related to this process .

Result of Action

The compound’s ability to undergo cyano cyclotrimerization suggests it may have effects related to this process .

Action Environment

The compound’s ability to undergo cyano cyclotrimerization in the presence of zncl2 suggests that the presence of specific ions may influence its action .

Propiedades

IUPAC Name |

4-[4-[1-(4-cyanophenyl)pyridin-1-ium-4-yl]pyridin-1-ium-1-yl]benzonitrile;dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N4.2ClH/c25-17-19-1-5-23(6-2-19)27-13-9-21(10-14-27)22-11-15-28(16-12-22)24-7-3-20(18-26)4-8-24;;/h1-16H;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWJMBTYWXFAHW-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)C#N.[Cl-].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50603282 | |

| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31515-20-5 | |

| Record name | 1,1'-Bis(4-cyanophenyl)-4,4'-bipyridin-1-ium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50603282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-4-nitrophenoxy)methyl]benzoic acid](/img/structure/B3051081.png)

![4-[2-(Trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B3051082.png)

![n-[2-(2-Oxoimidazolidin-1-yl)ethyl]acrylamide](/img/structure/B3051084.png)

![Methyl 4-[(2-chloro-4-nitrophenoxy)methyl]benzoate](/img/structure/B3051094.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B3051099.png)